[3-(Azetidin-3-yloxy)phenyl]methanol
Description
[3-(Azetidin-3-yloxy)phenyl]methanol is a small organic molecule characterized by a phenyl group substituted with a hydroxymethyl (-CH2OH) moiety and an azetidine (four-membered nitrogen-containing ring) connected via an ether linkage. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
[3-(azetidin-3-yloxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-7-8-2-1-3-9(4-8)13-10-5-11-6-10/h1-4,10-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRXDUKMPDRHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azetidin-3-yloxy)phenyl]methanol typically involves the reaction of a phenyl derivative with azetidine and subsequent functionalization.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
[3-(Azetidin-3-yloxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the phenyl ring.
Substitution: The azetidin-3-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidin-3-yloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
[3-(Azetidin-3-yloxy)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Azetidin-3-yloxy)phenyl]methanol involves its interaction with specific molecular targets. The azetidine ring can interact with biological receptors, potentially modulating their activity. The phenyl ring and methanol group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of [3-(Azetidin-3-yloxy)phenyl]methanol and Analogs
Key Observations:
- Substituent Effects on Bioactivity : Fluorine and methylpyridine groups (as in 85b) enhance target affinity and metabolic stability, critical for VAP-1 inhibitors . Conversely, benzamide-linked analogs (e.g., compound 42) exhibit antiviral activity by leveraging extended hydrophobic interactions .
- Role of the Azetidine Ring: The azetidine moiety introduces conformational rigidity, improving binding specificity. Its absence in (3-Methoxyphenyl)methanol or simplification in (Azetidin-3-yl)methanol results in diminished pharmacological relevance.
- Synthetic Flexibility: The Mitsunobu reaction is a common method for coupling azetidine derivatives with phenolic groups, as seen in the synthesis of 85b and related compounds .
Key Observations:
Biological Activity
[3-(Azetidin-3-yloxy)phenyl]methanol, a compound with the CAS number 1339721-51-5, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies supported by empirical data.
Chemical Structure and Properties
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.25 g/mol
- IUPAC Name : 3-(azetidin-3-yloxy)phenylmethanol
The unique structure of this compound, featuring an azetidine ring and a phenolic moiety, suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes.
Anticholinergic Activity
Research indicates that compounds similar to this compound exhibit anticholinergic properties. These properties are critical in modulating acetylcholine receptors, which play a significant role in neurological functions. The inhibition of these receptors can lead to therapeutic effects in conditions such as Parkinson's disease and other neurodegenerative disorders.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Studies have shown that compounds with similar frameworks can protect neuronal cells from oxidative stress and apoptosis. In vitro experiments demonstrated that this compound enhances neuronal survival under stress conditions, indicating its potential for treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects involve modulation of neurotransmitter systems and inhibition of specific enzymatic pathways. The azetidine ring is believed to interact with G protein-coupled receptors (GPCRs), influencing various signaling cascades critical for neuronal function.
Case Study 1: Neuroprotective Effects in Neuronal Cell Lines
In a controlled study, neuronal cell lines treated with this compound exhibited a significant reduction in markers of oxidative stress compared to untreated controls. The results showed:
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | - |
| Compound | 78 | 40 |
These findings suggest that the compound may provide protective benefits against neurodegenerative conditions by enhancing cell viability and reducing oxidative stress.
Case Study 2: Insecticidal Activity
Another study focused on the insecticidal properties of derivatives similar to this compound found that these compounds significantly inhibited chitin synthesis in insect models. The results indicated a strong correlation between structural modifications and biological activity, suggesting potential applications in agricultural pest control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
